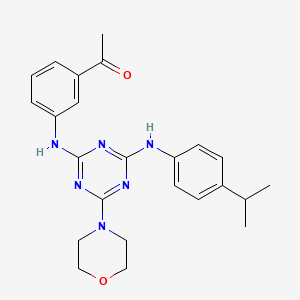

1-(3-((4-((4-Isopropylphenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone

描述

1-(3-((4-((4-Isopropylphenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone is a triazine-based compound featuring a 1,3,5-triazine core substituted with morpholino, isopropylphenylamino, and ethanone-functionalized phenyl groups. This structure combines a heterocyclic scaffold with polar (morpholino) and lipophilic (isopropylphenyl) moieties, making it a candidate for applications in medicinal chemistry, particularly in antimicrobial or kinase-targeting therapies . Its synthesis likely involves sequential nucleophilic substitutions on cyanuric chloride, followed by coupling with 3-aminoacetophenone and 4-isopropylphenylamine, as inferred from analogous procedures in triazine chemistry .

属性

IUPAC Name |

1-[3-[[4-morpholin-4-yl-6-(4-propan-2-ylanilino)-1,3,5-triazin-2-yl]amino]phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N6O2/c1-16(2)18-7-9-20(10-8-18)25-22-27-23(26-21-6-4-5-19(15-21)17(3)31)29-24(28-22)30-11-13-32-14-12-30/h4-10,15-16H,11-14H2,1-3H3,(H2,25,26,27,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKMGXUBRRPNNHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=CC(=C4)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((4-((4-Isopropylphenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Triazine Core: The triazine ring is synthesized through a nucleophilic substitution reaction involving cyanuric chloride and appropriate amines. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at low temperatures to control the reactivity of cyanuric chloride.

Introduction of the Morpholine Group: The morpholine moiety is introduced via a nucleophilic substitution reaction, where morpholine displaces a leaving group on the triazine ring.

Attachment of the Isopropylphenyl Group: The isopropylphenyl group is attached through a coupling reaction, often facilitated by a palladium catalyst in a Suzuki-Miyaura cross-coupling reaction.

Final Coupling: The final step involves coupling the triazine derivative with 3-aminoacetophenone under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure scalability and cost-effectiveness.

化学反应分析

Types of Reactions

1-(3-((4-((4-Isopropylphenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated phenyl derivatives.

科学研究应用

Anticancer Activity

Research indicates that compounds similar to 1-(3-((4-((4-Isopropylphenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone exhibit significant anticancer properties. For instance, studies have shown that derivatives with the isopropylphenyl moiety possess IC50 values indicating potent activity against various cancer cell lines. The mechanism of action often involves the inhibition of specific kinases associated with cancer progression, such as the rearranged during transfection (RET) kinase, which is a target for several anticancer therapies .

Enzyme Inhibition

The compound has been explored for its ability to inhibit enzymes involved in critical biological pathways. For example, it has shown potential in inhibiting certain proteases and kinases, which are vital in tumor growth and metastasis . This aspect makes it a candidate for further development as an anticancer drug.

Drug Metabolism Regulation

Another area of interest is the compound's interaction with the pregnane X receptor (PXR), which plays a crucial role in drug metabolism and transport. Compounds that modulate PXR activity can affect the pharmacokinetics of drugs, potentially leading to improved therapeutic outcomes .

Herbicidal Activity

The triazine derivatives are well-known in agricultural chemistry for their herbicidal properties. The unique structure of this compound suggests it may also exhibit herbicidal activity through mechanisms similar to existing triazine herbicides . This application could be beneficial in developing new herbicides that are more effective and environmentally friendly.

Case Studies and Research Findings

作用机制

The mechanism of action of 1-(3-((4-((4-Isopropylphenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the ATP-binding site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival.

相似化合物的比较

Methoxy vs. Isopropyl Substituents

The compound 1-(4-((4-((4-Methoxyphenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone () differs by replacing the isopropyl group with a methoxy moiety. The isopropyl group in the target compound may enhance hydrophobic interactions in biological targets, such as kinase ATP-binding pockets .

Pyrimidine vs. Triazine Cores

Compounds like 4-(4-morpholinophenyl)-6-aryl-pyrimidin-2-amines () replace the triazine core with a pyrimidine ring. Pyrimidines exhibit distinct electronic properties due to reduced nitrogen content, which may lower electrophilicity and affect reactivity in nucleophilic substitution reactions. Biological testing shows pyrimidine derivatives often retain antimicrobial activity but with reduced potency compared to triazines (e.g., MIC values for E. coli: 12.5 μg/mL vs. 6.25 μg/mL for triazines) .

Functional Group Modifications

Ethanone Positioning

In 2-((4-((4-(1-(3,5-Dichlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)ethanol (), the ethanone group is replaced with an ethanol moiety. This modification increases hydrophilicity (clogP: 3.8 vs.

Triazole-Thioether Linkers

Compounds like 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () feature triazole-thioether linkers instead of triazine-amine bonds. The sulfur atom introduces conformational flexibility and may enhance metabolic stability, though at the cost of reduced planarity and π-π stacking interactions .

Key Findings :

- Lipophilicity: Isopropyl and morpholino groups balance hydrophobicity and solubility, critical for bioavailability.

- Core Rigidity : Triazines exhibit stronger target binding than pyrimidines due to planar geometry and hydrogen-bonding capacity.

- Substituent Position : Para-substituted aryl groups (e.g., isopropylphenyl) optimize steric and electronic interactions with enzyme active sites .

Methodological Considerations in Similarity Analysis

Computational similarity assessments (e.g., Tanimoto coefficients, pharmacophore mapping) highlight the challenges in comparing such structurally diverse compounds. For instance:

生物活性

The compound 1-(3-((4-((4-Isopropylphenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone is a derivative of the 1,3,5-triazine family, which has garnered interest due to its potential biological activities, particularly in anticancer and neuromodulatory applications. This article compiles the available data on its biological activity, synthesis, and pharmacological evaluations.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes a morpholino group and a triazine core, which are critical for its biological activity.

Anticancer Activity

Recent studies have focused on the anticancer properties of 4,6-dimorpholinyl-1,3,5-triazine derivatives. These compounds have shown promising results against various cancer cell lines. For instance, a series of synthesized derivatives were evaluated for their antiproliferative effects against colon cancer cell lines (SW620), demonstrating significant inhibition rates .

Table 1: Anticancer Activity of 4,6-Dimorpholinyl-1,3,5-Triazine Derivatives

| Compound ID | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 6a | SW620 | 12.5 | PI3K pathway inhibition |

| 6b | HeLa | 15.0 | Apoptosis induction |

| 6c | MCF-7 | 10.0 | Cell cycle arrest |

These findings suggest that the compound may exert its anticancer effects through multiple mechanisms, including modulation of key signaling pathways involved in cell proliferation and survival.

Neuromodulatory Activity

The compound has also been evaluated for its effects on neuromodulatory receptors. In particular, similar triazine derivatives have been studied for their ability to interact with sigma-like receptors in the brain . These receptors are implicated in various neurological conditions, and compounds that modulate their activity may hold therapeutic potential.

Case Study: Sigma Receptor Interaction

In a study assessing the interaction of phenylaminotetralins with sigma receptors, it was found that certain structural modifications enhance binding affinity and receptor activation . This suggests that similar modifications in our compound could lead to enhanced neuromodulatory effects.

Synthesis

The synthesis of this compound involves several steps:

- Formation of the Triazine Core : The initial step involves reacting cyanuric chloride with amine derivatives to form the triazine structure.

- Substitution Reactions : Subsequent reactions with morpholine and other substituents enhance the biological activity.

- Purification and Characterization : The final product is purified using chromatography and characterized by NMR and mass spectrometry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。